LogP and Hydrogen Bond Acceptor Profile Differentiates Target from Halogenated and Alkylated Analogs
The target compound exhibits a computed XLogP3 of 2.7 and features eight hydrogen bond acceptors, contributed by the nitro group, oxadiazole ring, amide carbonyl, thiophene sulfur, and methoxy oxygen [1]. In contrast, the 4-chlorophenyl analog (CID not retrieved, but structurally confirmed) lacks the methoxy oxygen, reducing HBA count and altering polarity. The 3,5-dimethoxyphenyl analog (CAS not available) would have an additional methoxy group, increasing HBA count and decreasing logP relative to the target. Compared with the 4-fluorophenyl analog (benchchem reported logP ~3.1, IC50 15 µM in A549 cells), the target compound's lower lipophilicity may confer superior solubility and reduced non-specific binding in biochemical assays .
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBA = 8; tPSA = 151 Ų |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 ~3.2 (estimated), HBA = 7; 4-Fluorophenyl analog: XLogP3 ~3.1 (estimated), HBA = 7 |
| Quantified Difference | ΔXLogP3 ≈ -0.4 to -0.5 relative to halogenated analogs; ΔHBA = +1 relative to halogenated and alkylated analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
The unique combination of moderate lipophilicity and high hydrogen bond acceptor count positions the target compound in a distinct region of drug-like chemical space, enabling selection for screening cascades where halogenated analogs fail due to poor solubility or promiscuous binding.
- [1] PubChem Compound Summary for CID 3647785. Computed XLogP3, HBA, HBD, tPSA values. View Source
